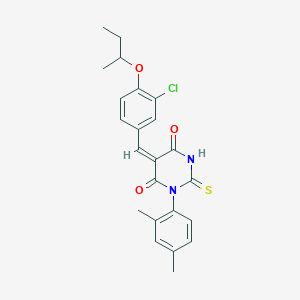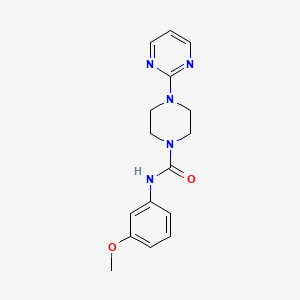
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the triazole family of compounds, which are known for their diverse biological activities. CTB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The precise mechanism of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to bind to a variety of proteins, including the GABA receptor, fatty acid amide hydrolase, and the protein kinase CK2.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a range of biochemical and physiological effects, including the modulation of GABA receptor function, the inhibition of fatty acid amide hydrolase activity, and the modulation of the immune system. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have antifungal activity, suggesting potential applications in the treatment of fungal infections.
実験室実験の利点と制限
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a number of advantages for use in lab experiments, including its high potency and specificity for target proteins, its fluorescent properties for use as a probe, and its potential applications in a variety of research fields. However, limitations include the need for careful control of dosage and potential toxicity at high concentrations.
将来の方向性
Future research directions for N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could include further investigation of its potential as an antifungal agent, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further investigation of the precise mechanisms of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to the development of more effective and targeted therapies.
合成法
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-(4H-1,2,4-triazol-4-yl)aniline in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with 4-chlorobenzoyl isocyanate.
科学的研究の応用
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of GABA receptor function, and as an inhibitor of the enzyme fatty acid amide hydrolase. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have potential as an antifungal agent and as a modulator of the immune system.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAYQPBQBTOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381140.png)
![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)

![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
